2-(4,4-difluorocyclohexyl)propanoic acid
Description
2-(4,4-Difluorocyclohexyl)propanoic acid (CAS: 2001873-03-4) is a fluorinated carboxylic acid with the molecular formula C₉H₁₄F₂O₂ and a molecular weight of 192.20 g/mol . Its structure features a propanoic acid backbone substituted with a 4,4-difluorocyclohexyl group, which introduces steric bulk and electronic effects from the fluorine atoms. This compound is primarily used in pharmaceutical research as a synthetic intermediate or building block for bioactive molecules, including peptide derivatives and enzyme inhibitors .
Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O2/c1-6(8(12)13)7-2-4-9(10,11)5-3-7/h6-7H,2-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXTVXJALWOBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4,4-difluorocyclohexyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane, which undergoes fluorination to introduce the fluorine atoms at the 4,4-positions.
Formation of Propanoic Acid Moiety: The fluorinated cyclohexane is then subjected to a series of reactions to introduce the propanoic acid group. This may involve the use of reagents such as acetic anhydride and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
2-(4,4-difluorocyclohexyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
2-(4,4-difluorocyclohexyl)propanoic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity. It may have applications in the development of new drugs for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-(4,4-difluorocyclohexyl)propanoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Cyclohexyl Groups
(a) (S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid Hydrochloride
- Structure: Similar backbone but includes an amino group, making it an α-amino acid derivative.
- Applications : Used in peptide synthesis for drug discovery, leveraging fluorine’s metabolic stability enhancement .
- Key Difference: The amino group enables incorporation into polypeptides, unlike the parent carboxylic acid.
(b) 2-(4-Cyanophenyl)-3-(4,4-difluorocyclohexyl)propanoic Acid (3ha)
- Structure: Differs by a 4-cyanophenyl substituent.
- Properties: Exhibits distinct NMR shifts (δ 178.5 for carbonyl) and HRMS data (m/z 274.0904), indicating electronic effects from the cyano group .
Propanoic Acid Derivatives with Aromatic Substituents
(a) Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
- Structure : Aromatic ring with hydroxyl groups instead of fluorinated cyclohexyl.
- Applications : Antioxidant, dietary supplement, and anti-inflammatory agent .
- Comparison : Higher polarity due to hydroxyl groups, contrasting with the lipophilic difluorocyclohexyl group in the target compound.
(b) 2-(2,4-Dichlorophenoxy)Propionic Acid (Dichloroprop)
Pesticide and Pharmaceutical Derivatives
(a) Haloxyfop and Fluazifop
- Structure : Pyridine or trifluoromethylpyridinyl substituents.
- Applications : Herbicides targeting acetyl-CoA carboxylase .
- Comparison : Larger heterocyclic groups confer specific enzyme inhibition, unlike the cyclohexyl focus in the target compound.
(b) Fmoc-(S)-2-Amino-3-(4,4-difluorocyclohexyl)propanoic Acid
Physicochemical and Functional Comparisons
Table 1: Key Properties of Selected Propanoic Acid Derivatives
Electronic and Steric Effects
- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size enhance metabolic stability and reduce toxicity compared to chlorinated analogues like Dichloroprop .
- Cyclohexyl vs. Aromatic Groups : The difluorocyclohexyl group increases lipophilicity, favoring membrane permeability in drug candidates, while aromatic derivatives (e.g., caffeic acid) prioritize antioxidant activity via resonance stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
